molecular formula C25H36O10 B10859884 [(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate

[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate

Cat. No.: B10859884
M. Wt: 496.5 g/mol
InChI Key: LZKVXMYVBSNXER-AEORHFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucarubin is a quassinoid compound derived from the tropical shrub Simarouba glauca. It is a bitter lactone known for its medicinal properties, particularly as an antiamoebic agent. The compound has been studied for its potential in treating amebiasis, a parasitic infection of the intestines caused by Entamoeba histolytica .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glaucarubin involves multiple steps, including the extraction of the compound from the Simarouba glauca plant. The process typically includes:

Industrial Production Methods: Industrial production of glaucarubin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods ensures the efficient isolation of the compound.

Chemical Reactions Analysis

Types of Reactions: Glaucarubin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in glaucarubin.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of glaucarubin with modified functional groups, which can have different biological activities.

Scientific Research Applications

Glaucarubin has a wide range of scientific research applications:

Mechanism of Action

Glaucarubin exerts its effects primarily through its cytotoxic properties. It induces DNA damage and PARP-1 cleavage, leading to cell death. The compound targets cancer cells by inducing apoptosis, particularly in cells with high levels of the antiapoptotic factor BCL-2 . This mechanism makes glaucarubin a potential candidate for combination therapies with BCL-2 inhibitors.

Comparison with Similar Compounds

  • Glaucarubinone
  • Glaucarubol
  • Glaucarubolone

Comparison: Glaucarubin is unique among its similar compounds due to its specific structure and potent cytotoxic properties. While other quassinoids like glaucarubinone and glaucarubol also exhibit cytotoxicity, glaucarubin’s ability to induce DNA damage and apoptosis in cancer cells makes it particularly valuable for therapeutic research .

Properties

Molecular Formula

C25H36O10

Molecular Weight

496.5 g/mol

IUPAC Name

[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25-/m1/s1

InChI Key

LZKVXMYVBSNXER-AEORHFKVSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O

Canonical SMILES

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O

Origin of Product

United States

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